(S)-(-)-Propranolol hydrochloride
Overview
Description
Non-selective β adrenoceptor antagonist. More active enantiomer of propranolol
(S)-(-)-Propranolol is the active enantiomer of propranolol, a β-adrenergic receptor antagonist with log Kd values of -8.16, -9.08, and -6.93 for β1, β2, and β3, respectively. It is also a non-specific serotonin receptor antagonist. Propanolol was one of the first β-adrenergic receptor blockers to be widely used in clinical practice for the treatment of hypertension, angina pectoris, and cardiac ischemia.
Mechanism of Action
Biochemical Pathways
The action of (S)-(-)-Propranolol hydrochloride affects several biochemical pathways. Primarily, it impacts the adrenergic signaling pathway . By blocking beta-adrenergic receptors, it inhibits the usual effects of adrenaline and noradrenaline, such as increased heart rate and blood pressure. This leads to a decrease in cardiac output and a reduction in the release of renin from the kidneys, which in turn affects the renin-angiotensin-aldosterone system, a key regulator of blood pressure .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is well absorbed from the gastrointestinal tract but undergoes extensive first-pass metabolism in the liver. It is widely distributed throughout the body due to its high lipid solubility. Propranolol is metabolized primarily by the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in heart rate (negative chronotropic effect) and a decrease in the force of heart muscle contraction (negative inotropic effect). This leads to a decrease in cardiac output and a reduction in blood pressure. Additionally, it can inhibit the release of renin from the kidneys, leading to a decrease in angiotensin II and aldosterone levels, which further helps to lower blood pressure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH can affect the drug’s solubility and stability. Additionally, individual factors, including age, liver function, and the presence of other diseases, can influence the drug’s pharmacokinetics and pharmacodynamics. For instance, liver disease can impair the metabolism of propranolol, leading to increased drug levels in the body .
Biochemical Analysis
Cellular Effects
(S)-(-)-Propranolol hydrochloride has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is intricate. It exerts its effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues in a complex manner. It interacts with various transporters and binding proteins, and can affect its localization or accumulation
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are complex and multifaceted. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Properties
IUPAC Name |
(2S)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/t14-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRUPTIKESYGQW-UQKRIMTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=CC2=CC=CC=C21)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873367 | |
Record name | (S)-Propranolol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500481 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4199-10-4, 13071-11-9 | |
Record name | (S)-Propranolol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4199-10-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propranolol hydrochloride, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004199104 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexpropranolol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757295 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (S)-Propranolol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50873367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-[2-hydroxy-3-(naphthyloxy)propyl]isopropylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.906 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEVOPROPRANOLOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP6GDU0L78 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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